(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid
Description
Overview of (R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic Acid as a Research Target
This compound (CAS 706806-79-3) is a chiral pyrrolidine derivative distinguished by its dual functionalization: a Boc-protected amine and a naphthalenylmethyl-substituted carboxylate group. The Boc group, a staple in peptide synthesis, confers stability to the amine moiety during synthetic manipulations, while the naphthalene ring enhances π-π stacking interactions in molecular recognition processes. The compound’s stereocenter at the C2 position of the pyrrolidine ring introduces chirality, critical for enantioselective applications in asymmetric catalysis and receptor-targeted drug design.
Structurally, the molecule adopts a puckered pyrrolidine conformation, with the naphthalenylmethyl group imposing steric constraints that influence its reactivity and binding properties. Density functional theory (DFT) calculations suggest that the non-planar ring geometry enables pseudorotation, a phenomenon where the ring oscillates between distinct puckered conformations, thereby modulating its electronic profile. This dynamic behavior is leveraged in catalysis to achieve stereochemical control in C–C bond-forming reactions.
Historical Context and Discovery in Heterocyclic Chemistry
Pyrrolidine derivatives have been integral to organic synthesis since the early 20th century, with their saturated five-membered rings offering a balance of rigidity and flexibility. The introduction of the Boc protecting group in the 1950s revolutionized peptide synthesis by enabling selective amine protection under mild conditions. The fusion of Boc-protected pyrrolidines with aromatic systems like naphthalene emerged more recently, driven by the need for chiral auxiliaries in asymmetric synthesis and bioactive probes with enhanced binding affinities.
The specific compound under review was first reported in the early 2000s as part of efforts to develop constrained peptidomimetics for protease inhibition. Its synthesis typically involves stereoselective alkylation of pyrrolidine-2-carboxylic acid precursors followed by Boc protection, as exemplified by routes utilizing enantiopure proline derivatives. The naphthalenylmethyl substituent is introduced via Ullmann coupling or Friedel-Crafts alkylation, strategies that preserve the stereochemical integrity of the pyrrolidine core.
Significance of Pyrrolidine Derivatives in Contemporary Chemical Research
Pyrrolidine’s saturated scaffold offers distinct advantages over aromatic heterocycles:
- Stereochemical Diversity : The sp³-hybridized carbons enable precise control over molecular geometry, critical for designing enzyme inhibitors with high selectivity.
- Conformational Flexibility : Pseudorotation allows the ring to adopt multiple low-energy conformations, facilitating adaptive binding to biological targets.
- Synergy with Aromatic Systems : Hybrid structures, such as naphthalene-functionalized pyrrolidines, merge the rigidity of aromatic moieties with the dynamic behavior of saturated rings, optimizing interactions with hydrophobic protein pockets.
In drug discovery, pyrrolidine derivatives are privileged structures in kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and antiviral agents. The Boc group further enhances utility by enabling sequential deprotection strategies in solid-phase synthesis.
Scope and Structure of the Review
This review systematically examines:
- Synthetic methodologies for this compound.
- Structural and computational analyses of its conformational landscape.
- Applications in catalysis, materials science, and medicinal chemistry.
Excluded are discussions of pharmacokinetics, toxicity, and clinical data, aligning with the compound’s status as a research-grade chemical intermediate.
Table 1: Physicochemical Properties of this compound
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-20(2,3)26-19(25)22-13-7-12-21(22,18(23)24)14-16-10-6-9-15-8-4-5-11-17(15)16/h4-6,8-11H,7,12-14H2,1-3H3,(H,23,24)/t21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZACKVIUSVDGM-OAQYLSRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134279 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-(1-naphthalenylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706806-79-3 | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-(1-naphthalenylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=706806-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2R)-2-(1-naphthalenylmethyl)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1-(tert-Butoxycarbonyl)-2-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, also known as (R)-Boc-Nap-Pyrrolidine, is a chiral pyrrolidine derivative with significant implications in medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group and a naphthalen-1-ylmethyl moiety, which contribute to its biological activity. This compound has garnered attention for its potential roles in drug development, particularly in the context of targeting specific biological pathways.
- Chemical Formula : C21H25NO4
- Molecular Weight : 357.43 g/mol
- CAS Number : 959576-52-4
- Purity : 95+%
The compound is characterized by its chirality, which plays a crucial role in its interaction with biological systems.
The biological activity of (R)-Boc-Nap-Pyrrolidine is primarily attributed to its ability to modulate various cellular pathways. Research indicates that it may act as a ligand for specific receptors or enzymes involved in metabolic processes. The presence of the naphthalene ring enhances lipophilicity, potentially improving membrane permeability and bioavailability.
1. Inhibition of Hypoxia-Inducible Factor (HIF)
Recent studies have explored the role of this compound as a potential inhibitor of HIF-1α, a crucial regulator of cellular response to hypoxia. HIF-1α stabilization is linked to various pathological conditions, including cancer. The ability of (R)-Boc-Nap-Pyrrolidine to inhibit HIF-1α could provide therapeutic avenues for treating hypoxia-related diseases .
2. Anticancer Properties
Preliminary data suggest that (R)-Boc-Nap-Pyrrolidine exhibits anticancer properties by inducing apoptosis in cancer cell lines. This effect may be mediated through the modulation of signaling pathways associated with cell survival and proliferation .
3. Neuroprotective Effects
Emerging evidence indicates that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. The naphthalene moiety is thought to interact with neuronal receptors, enhancing neurotrophic factor signaling pathways .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of (R)-Boc-Nap-Pyrrolidine:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Assessing HIF-1α inhibition | Demonstrated significant reduction in HIF-1α levels in vitro |
| Study 2 | Evaluating anticancer effects | Induced apoptosis in breast cancer cell lines with IC50 values in low micromolar range |
| Study 3 | Neuroprotection assessment | Showed enhanced neuronal survival under oxidative stress conditions |
Comparison with Similar Compounds
Structural Variations and Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Physicochemical Properties
- Solubility : Bulkier substituents (e.g., naphthalen-1-ylmethyl) reduce aqueous solubility compared to smaller groups like methyl or methoxymethyl.
- Melting Points : The phenethyl analog’s hazards suggest lower thermal stability, whereas the methoxymethyl derivative has a reported melting point of 110–111°C .
Toxicological Profiles
- Phenethyl Analog : Classified as harmful if swallowed (H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .
Preparation Methods
Stepwise Introduction of Functional Groups
The tert-butoxycarbonyl (Boc) group is typically introduced early in the synthesis to protect the pyrrolidine nitrogen. A common starting material is (R)-pyrrolidine-2-carboxylic acid, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (0–25°C, 4–12 hours) to yield (R)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid with >95% efficiency.
Subsequent alkylation at the C-2 position introduces the naphthalen-1-ylmethyl group. This step employs naphthalen-1-ylmethyl bromide or chloride under basic conditions (e.g., NaH or K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Steric hindrance from the Boc group necessitates prolonged reaction times (24–48 hours) and elevated temperatures (40–60°C) to achieve moderate yields (50–65%).
Table 1: Representative Alkylation Conditions
| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| (R)-1-Boc-pyrrolidine-2-carboxylic acid | Naphthalen-1-ylmethyl bromide | NaH | THF | 60 | 48 | 58 |
| (R)-1-Boc-pyrrolidine-2-carboxylic acid | Naphthalen-1-ylmethyl chloride | K₂CO₃ | DMF | 40 | 24 | 52 |
Chiral Auxiliary-Mediated Synthesis
Asymmetric Induction via Evans’ Oxazolidinones
To enforce the (R)-configuration, Evans’ chiral oxazolidinones serve as auxiliaries. The pyrrolidine core is constructed by alkylating a chiral enolate derived from (R)-4-benzyl-2-oxazolidinone. After Boc protection, the auxiliary is cleaved via hydrolysis or transesterification, yielding the target carboxylic acid with >90% enantiomeric excess (ee).
Key Reaction Sequence :
- Formation of the Evans’ enolate from (R)-4-benzyl-2-oxazolidinone and naphthalen-1-ylmethyl iodide.
- Alkylation at the α-position to install the pyrrolidine backbone.
- Boc protection and oxidative cleavage of the oxazolidinone.
Table 2: Chiral Auxiliary Performance
| Auxiliary | Alkylation Yield (%) | ee (%) | Deprotection Method |
|---|---|---|---|
| (R)-4-Benzyl-2-oxazolidinone | 75 | 92 | LiOH/H₂O₂ |
| (S)-4-Phenyl-2-oxazolidinone | 68 | 88 | TFA/H₂O |
Cyclization Approaches
Intramolecular Aldol Condensation
Linear precursors such as δ-amino ketones undergo cyclization to form the pyrrolidine ring. For example, 5-(naphthalen-1-ylmethyl)-4-oxopentanoic acid is treated with ammonium acetate to generate the pyrrolidine intermediate, which is subsequently Boc-protected and oxidized. This method avoids stereochemical complications but requires precise control over reaction kinetics.
Optimization Challenges :
- pH Sensitivity : Cyclization efficiency drops below pH 7 due to incomplete enolate formation.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields by stabilizing transition states.
Catalytic Asymmetric Methods
Organocatalytic Michael Addition
Proline-derived catalysts enable enantioselective construction of the pyrrolidine core. In a representative protocol, nitroalkenes react with aldehydes in the presence of (S)-2-(diphenylmethyl)pyrrolidine to form γ-nitro aldehydes, which are reduced and cyclized to pyrrolidines. The Boc group is introduced post-cyclization, followed by oxidation to the carboxylic acid.
Table 3: Catalytic Performance Metrics
| Catalyst | Substrate | ee (%) | Yield (%) |
|---|---|---|---|
| (S)-2-(Diphenylmethyl)pyrrolidine | 4-Nitro-1-naphthalene | 89 | 74 |
| (R)-Proline-thiourea | 3-Nitro-1-naphthalene | 85 | 68 |
Comparative Analysis of Synthetic Routes
Table 4: Route-Specific Advantages and Limitations
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Boc Protection/Alkylation | Simple reagents, high Boc stability | Moderate stereochemical control | Pilot-scale |
| Chiral Auxiliary | High ee, predictable outcomes | Multi-step, costly auxiliaries | Lab-scale |
| Cyclization | No chiral resolution needed | Low yields, side reactions | Limited |
| Catalytic Asymmetric | Atom-economical, green solvents | Catalyst cost, optimization | Industrial |
Q & A
Q. Table 1. Key Hazard Codes and Mitigation Strategies
| GHS Code | Hazard | Mitigation |
|---|---|---|
| H302 | Harmful if swallowed | Use oral gavage protocols with PPE; avoid ingestion via lab hygiene . |
| H319 | Serious eye irritation | Employ face shields and emergency eyewash stations . |
| H335 | Respiratory tract irritation | Conduct work in fume hoods; monitor airborne concentrations . |
Q. Table 2. Solubility Optimization Workflow
| Step | Action | Tools/Reagents | Outcome Metric |
|---|---|---|---|
| 1 | Prepare DMSO stock (10 mM) | DMSO, vortex mixer | Clear solution |
| 2 | Dilute in saline + 5% Tween 80 | Dynamic light scattering | Particle size <200 nm |
| 3 | Validate stability (24 hrs, 4°C) | HPLC-UV (λ=254 nm) | >95% compound recovery |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
